molecular formula C17H16O3 B1292251 2-Acetoxy-2',6'-methylbenzophenone CAS No. 890099-09-9

2-Acetoxy-2',6'-methylbenzophenone

Cat. No.: B1292251
CAS No.: 890099-09-9
M. Wt: 268.31 g/mol
InChI Key: QGGDOFBPKNAWJQ-UHFFFAOYSA-N
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Description

2-Acetoxy-2',6'-methylbenzophenone is a synthetic compound that belongs to the family of benzophenones. It is widely used in various fields, including medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2',6'-methylbenzophenone typically involves the acylation of 2,6-dimethylbenzoic acid with phenyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2',6'-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Acetoxy-2',6'-methylbenzophenone is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is employed in the production of polymers, coatings, and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Acetoxy-2',6'-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. Additionally, its aromatic structure allows it to interact with various proteins and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylbenzoyl)benzoic acid
  • 2-(2,6-Dimethylbenzoyl)phenol
  • 2-(2,6-Dimethylbenzoyl)aniline

Uniqueness

2-Acetoxy-2',6'-methylbenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[2-(2,6-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-6-8-12(2)16(11)17(19)14-9-4-5-10-15(14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGDOFBPKNAWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641612
Record name 2-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-09-9
Record name 2-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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